2,5-Difluorobenzophenone
Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzophenone derivatives is a topic of interest due to their applications in various fields. The paper on the synthesis of 2,6-difluoro-2'-sulfobenzophenone describes a one-pot synthesis involving the reaction of 2,6-difluorophenyllithium with 2-sulfobenzoic acid cyclic anhydride in THF at -70°C, leading to the crystallization of the product . This demonstrates the potential for organolithium chemistry to provide versatile pathways to functional monomers, including those with fluorine atoms that are activated for nucleophilic aromatic substitution reactions.
Molecular Structure Analysis
While the molecular structure of 2,5-difluorobenzophenone is not explicitly analyzed in the provided papers, the structure of similar compounds suggests that the presence of fluorine atoms can significantly influence the electronic properties of the benzophenone core. The position of the fluorine atoms on the aromatic rings can affect the reactivity and the potential for further chemical modifications.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions specific to 2,5-difluorobenzophenone. However, the synthesis of related compounds implies that fluorinated benzophenones can participate in various chemical reactions, such as polycondensation, to produce high-molecular-weight polymers . These reactions are facilitated by the activated fluorine atoms, which can undergo nucleophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-difluorobenzophenone are not detailed in the provided papers. Nonetheless, the discussion of 4,4'-difluorobenzophenone provides some context, as it is described as an important fluorine-containing fine chemical with notable physico-chemical and spectral properties . The synthesis methods for 4,4'-difluorobenzophenone, such as the Fridel-Crafts alkylation hydrolysis method and halogen substitution method, indicate the compound's significance as a pharmaceutical intermediate and its versatile synthetic routes .
Scientific Research Applications
Synthesis and Material Science
- 2,5-Difluorobenzophenone plays a role in the synthesis of certain polymers and fine chemicals. It's used as an intermediate in creating various fluorine-containing products, which are significant in pharmaceuticals and chemical industries. Methods like the Fridel-Crafts alkylation hydrolysis method and catalytic carbonylation are employed in its synthesis (Hen, 2014).
Environmental Impact and Analysis
- Studies have examined the environmental presence and effects of benzophenone derivatives like 2,5-Difluorobenzophenone. Techniques such as solid-phase extraction followed by liquid chromatography-tandem mass spectrometry are used to detect these compounds in environmental water samples, highlighting their prevalence and the need for effective monitoring and removal strategies (Negreira et al., 2009).
Photophysical Properties
- The photophysical properties of compounds containing 2,5-Difluorobenzophenone or its derivatives are of interest in the field of materials science. These properties are crucial in the development of photoluminescent materials, which have applications in various technologies like electroluminescent devices and sensors. Understanding these properties can lead to the development of more efficient and specialized materials (Bezvikonnyi et al., 2020).
Polymer Chemistry
- In polymer chemistry, 2,5-Difluorobenzophenone is used to synthesize high-performance polymers. These polymers exhibit excellent thermal properties and solubility, making them suitable for applications in engineering plastics and membrane materials. This usage underscores the compound's importance in the development of advanced materials (Xiao et al., 2003).
Mechanism of Action
Biochemical Pathways
Benzophenone derivatives have been studied for their potential antitumor activity
Pharmacokinetics
It’s known that the compound has a molecular weight of 2181988 , which could influence its pharmacokinetic properties.
Result of Action
Benzophenone derivatives have shown potential antitumor activity , suggesting that 2,5-Difluorobenzophenone may have similar effects. More research is needed to confirm this and to understand the specific molecular and cellular effects of this compound.
properties
IUPAC Name |
(2,5-difluorophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCUAAMDKDZZKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40234140 | |
Record name | 2,5-Difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85068-36-6 | |
Record name | (2,5-Difluorophenyl)phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85068-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-difluorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIFLUOROBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z37BAF7S2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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